1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1H-indol-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)7-13-8-10-3-2-4-12-11(10)5-6-14-12/h2-6,9,13-15H,7-8H2,1H3 |
InChI Key |
WUSQGDJUZUBSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C2C=CNC2=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 1h Indol 4 Ylmethyl Amino Propan 2 Ol and Analogues
Established Synthetic Routes to Indole (B1671886) Amino Alcohols
The construction of indole amino alcohols like 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol relies on robust and well-documented chemical reactions. Key strategies include the formation of the crucial C-N bond between the indole and the amino alcohol fragments and the assembly of the individual components.
A prevalent and highly efficient method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of oxiranes (epoxides). rroij.comresearchgate.net In this approach, the amine component acts as the nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring, leading to the formation of the desired amino alcohol. For the synthesis of the target compound, this would typically involve the reaction of 4-(aminomethyl)-1H-indole with propylene (B89431) oxide.
The reaction is generally regioselective, with the nucleophilic attack occurring at the sterically less hindered carbon of the epoxide, which, in the case of propylene oxide, yields the propan-2-ol structure. scirp.org This SN2 reaction proceeds with an inversion of stereochemical configuration at the center of attack. researchgate.net To enhance the reaction rate and selectivity, various catalysts can be employed. Lewis acids are commonly used to activate the epoxide ring, making it more susceptible to nucleophilic attack. researchgate.net
Table 1: Catalysts for Oxirane Ring Opening with Amines
| Catalyst Type | Examples | Conditions | Reference |
|---|---|---|---|
| Lewis Acids | Lithium bromide (LiBr), Indium tribromide (InBr₃) | Often mild, environmentally friendly conditions. | rroij.comresearchgate.net |
| Solid Acids | Amberlyst-15, Phosphomolybdic acid on alumina | Heterogeneous catalysis, allowing for easy catalyst removal. | rroij.com |
This method is advantageous due to its atom economy and the direct formation of the required amino alcohol backbone. organic-chemistry.org
Multi-step strategies provide a versatile and controlled approach to complex molecules, allowing for the purification of intermediates and the precise introduction of functional groups. fao.org These syntheses can be designed in a linear fashion, where reagents are added sequentially, or in a convergent manner, where different parts of the molecule are synthesized separately before being combined in the final steps. For this compound, a convergent approach is common, involving the independent preparation of the indole moiety and the propan-2-ol backbone, followed by their coupling. fao.orgnih.gov
A representative multi-step sequence involves:
Formation of a suitable propan-2-ol derivative.
Introduction of the indole moiety, often through a classic named reaction.
Coupling of the two fragments via amine alkylation or a similar C-N bond-forming reaction.
Chemo-enzymatic strategies, which combine chemical and biological transformations, have also been developed to leverage the high selectivity of enzymes for certain steps, particularly for establishing chirality. fao.orgnih.gov
The propan-2-ol structural unit can be synthesized through several fundamental organic reactions, most commonly starting from propene. The acid-catalyzed hydration of propene with steam is a direct method that follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, yielding propan-2-ol. cram.com
Another reliable method is the oxymercuration-demercuration of propene. This two-step process also results in the Markovnikov addition of water across the double bond and is known for avoiding the carbocation rearrangements that can sometimes occur under strongly acidic conditions. quora.com
An alternative, multi-step approach can build the carbon skeleton from smaller molecules. For instance, a Grignard reaction using a methylmagnesium halide and acetaldehyde, followed by acidic workup, will produce propan-2-ol. youtube.com
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions available for its construction. bohrium.comchemicalbook.comnih.gov To synthesize the target compound, a 4-substituted indole precursor, such as 4-methylindole (B103444) or a derivative with a functionalized methyl group (e.g., 4-formylindole), is required.
The Fischer indole synthesis is one of the most widely used and versatile methods. chemicalbook.comnih.gov It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. Other important methods include:
Reissert Synthesis: A multi-step reaction that begins with the condensation of o-nitrotoluene with an oxalic ester to ultimately form the indole ring. chemicalbook.com
Bartoli Indole Synthesis: An efficient approach where ortho-substituted nitroarenes react with vinyl Grignard reagents to yield 7-substituted indoles. chemicalbook.com
Madelung Synthesis: Involves the base-catalyzed cyclization of N-acyl-o-toluidines. chemicalbook.com
Modern techniques such as metal-catalyzed cross-coupling reactions and direct C-H activation offer alternative routes to functionalized indoles.
Table 2: Selected Methods for Indole Synthesis
| Synthesis Method | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Substituted indoles | chemicalbook.comnih.gov |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acids | chemicalbook.com |
| Bartoli Indole Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | 7-Substituted indoles | chemicalbook.com |
The final key step in many synthetic routes is the formation of the secondary amine linkage. This is typically achieved through amine alkylation. Two primary strategies are employed:
Reductive Amination: This powerful method involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the secondary amine. For the target compound, this would involve reacting 4-formylindole (B1175567) (indole-4-carboxaldehyde) with 1-aminopropan-2-ol (B43004) in the presence of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride.
Nucleophilic Substitution: This approach uses a haloalkane derivative of one fragment and the amine of the other. For example, 4-(bromomethyl)-1H-indole can be reacted with 1-aminopropan-2-ol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid formed as a byproduct. rsc.org
These methods are generally high-yielding and provide a direct route to couple the two main structural components of the molecule. rsc.orgresearchgate.net
Stereoselective Synthesis and Enantiomeric Preparation
The propan-2-ol moiety of this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers, (R) and (S). The preparation of a single enantiomer is often crucial in medicinal chemistry. Several strategies are available to achieve stereocontrol. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with (R)- or (S)-propylene oxide. The subsequent oxirane ring-opening reaction with 4-(aminomethyl)-1H-indole proceeds via an SN2 mechanism, which causes an inversion of configuration at the chiral center, leading to the formation of the corresponding enantiopure (S)- or (R)-amino alcohol, respectively. scirp.orgnih.gov
Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in a key bond-forming step. For example, the reduction of a ketone precursor, such as 1-[(1H-indol-4-ylmethyl)amino]propan-2-one, can be performed with a chiral reducing agent or a catalyst system like an oxazaborolidine complex (as used in the Corey-Bakshi-Shibata reduction) to produce one enantiomer of the alcohol preferentially. nih.gov
Enzymatic Resolution: This technique involves the use of an enzyme to differentiate between the two enantiomers of a racemic mixture. For example, a racemic mixture of the final amino alcohol or a key intermediate can be treated with a lipase (B570770) enzyme in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer, producing an ester that can be easily separated from the unreacted enantiomer. nih.gov
Diastereoselective Methods: If another chiral center is present in the molecule, it can be used to direct the stereochemistry of a new center. A common approach is the diastereoselective reduction of an imine or oxime intermediate that has been derived from a chiral precursor. nih.gov
Table 3: Approaches to Stereoselective Synthesis of Amino Alcohols
| Strategy | Description | Key Reagent/Component | Outcome | Reference |
|---|---|---|---|---|
| Chiral Pool | Use of enantiopure starting materials. | (R)- or (S)-propylene oxide | Predictable formation of a single enantiomer via inversion. | scirp.org |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Chiral phosphoric acids, Chiral metal complexes | High enantiomeric excess (ee). | nih.gov |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Lipases (e.g., Lipase PS 30) | Separation of enantiomers. | nih.gov |
Design and Synthesis of Derivatives for Structure-Activity Exploration
The strategic derivatization of the lead compound, this compound, has been pursued through modifications at three key regions of the molecule: the indole ring, the amino group, and the propan-2-ol backbone. This systematic approach allows for a comprehensive understanding of the molecular features essential for its biological activity.
Modifications on the Indole Ring (e.g., position of attachment, substituents)
The indole nucleus is a critical pharmacophoric element, and its modification has been a primary focus of SAR studies. Alterations in the position of the side chain attachment and the introduction of various substituents on the aromatic ring have been shown to significantly influence the compound's interaction with its biological targets.
The position of the propanolamine (B44665) side chain on the indole ring is a key determinant of activity. While the parent compound features attachment at the 4-position, studies on related aryloxypropanolamines have demonstrated that the nature and position of substituents on the aromatic ring profoundly impact pharmacological activity, particularly in terms of potency and receptor selectivity. For instance, in the broader class of beta-blockers, ortho-substituted analogues are often more potent than their meta- or para-substituted counterparts.
Furthermore, the introduction of substituents onto the indole ring has been explored to modulate the electronic and steric properties of the molecule. For example, iodination of the indole ring of Pindolol, a close structural analogue (1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol), has been investigated. While specific data on a wide range of substituted this compound analogues is limited in publicly available literature, the general principles derived from related beta-blockers suggest that the size and nature of the substituent at various positions on the indole ring are crucial for optimizing activity.
Table 1: Representative Indole Ring Modifications and Their Reported Impact
| Modification | Rationale | General Observed Effect on Activity |
| Varying side-chain attachment position (e.g., 5- or 6-position) | To explore the optimal spatial orientation for receptor interaction. | Activity is highly sensitive to the attachment point; the 4-position is often found to be optimal for beta-adrenergic blockade in related series. |
| Introduction of small alkyl or alkoxy groups | To probe steric and electronic effects on binding. | Can modulate potency and selectivity. Ortho-substituents are of particular interest. |
| Halogenation (e.g., F, Cl, Br, I) | To alter lipophilicity and electronic character. | Can influence both potency and pharmacokinetic properties. |
Variations on the Amino Moiety (e.g., N-substituents)
The secondary amine in the propanolamine side chain is a crucial site for interaction with the target receptor, and its substitution pattern has been extensively studied. The nature of the N-substituent significantly impacts the affinity and selectivity of the compound.
In the realm of aryloxypropanolamine beta-blockers, it is well-established that a secondary amine is generally essential for potent beta-blocking activity. The size and branching of the alkyl substituent on the nitrogen atom are critical. For instance, N-isopropyl and N-tert-butyl groups have been found to confer optimal potency in many beta-blocker series. Conversion of the secondary amine to a tertiary amine typically leads to a diminution of blocking activity.
The synthesis of N-substituted analogues of this compound would typically involve the reductive amination of an appropriate indole-4-carboxaldehyde (B46140) derivative with a primary amine, followed by reaction with a suitable three-carbon synthon to introduce the propan-2-ol moiety. Alternatively, direct N-alkylation of a primary amine precursor can be employed.
Table 2: Impact of N-Substituent Variation on Beta-Adrenergic Blocking Activity (Derived from related aryloxypropanolamine series)
| N-Substituent | General Effect on Potency | Rationale for Activity |
| Isopropyl | High | Optimal size and branching for fitting into the receptor's binding pocket. |
| tert-Butyl | High | Increased steric bulk can enhance selectivity for certain receptor subtypes. |
| Methyl | Lower | Smaller size may lead to a less optimal fit in the binding site. |
| Benzyl | Variable | Introduction of an aromatic ring can lead to additional binding interactions but may also introduce steric hindrance. |
Structural Changes on the Propan-2-ol Chain
The propan-2-ol chain serves as a critical linker between the indole pharmacophore and the amino group, and its structural integrity is paramount for biological activity. Modifications to this chain have generally been found to be detrimental to the compound's efficacy.
Key structural requirements for the side chain in related beta-blockers include:
The presence of a hydroxyl group on the beta-carbon: This hydroxyl group is believed to form a crucial hydrogen bond with the receptor. Its removal or substitution leads to a marked reduction in activity.
The length of the chain: Extension of the side chain by one or more carbon atoms typically results in a partial or complete loss of activity.
The ether oxygen (in aryloxypropanolamines): Replacement of the ether oxygen with a methylene (B1212753) group, a sulfur atom, or a nitrogen atom in related series has been shown to be unfavorable for activity.
These findings underscore the highly specific nature of the interaction between the propanolamine side chain and the receptor, suggesting that its role is not merely that of a passive linker but an active participant in the binding event. Any synthetic strategy aimed at modifying this part of the molecule must consider the stringent structural requirements for maintaining biological activity.
Pre Clinical Pharmacological Activity and Receptor/enzyme Interactions
Investigational Pharmacological Activities
GPR40 Agonism
There is currently no published research available that investigates or documents the activity of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol as a G protein-coupled receptor 40 (GPR40) agonist. While other indole-containing compounds have been explored for their potential as GPR40 agonists in the context of metabolic diseases, this specific molecule has not been identified or studied in this capacity in the available scientific literature.
WNT Pathway Modulation
There is no available data to suggest that this compound has any modulatory effects on the WNT signaling pathway. Research into the biological effects of this compound has not included investigations into its potential interactions with components of this critical signaling cascade.
Data Table of Investigational Pharmacological Activities
| Pharmacological Activity | Target | Research Findings |
| GPR40 Agonism | GPR40 | No data available |
| Kinase Inhibition | Various Kinases | No data available |
| WNT Pathway Modulation | WNT Signaling Pathway | No data available |
Mechanistic Elucidation of Biological Actions Pre Clinical & in Vitro
Elucidation of Specific Receptor Subtype Engagement
While direct receptor binding studies for 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol are not extensively available in the current literature, the engagement of specific receptor subtypes can be hypothesized based on the activity of analogous indole-containing compounds. The indole (B1671886) scaffold is a well-established pharmacophore that interacts with a variety of receptors. nih.govresearchgate.net
Research into indolealkylamines has shown that substitution at the 4-position of the indole ring significantly influences receptor affinity and selectivity. For instance, 4-hydroxylated indolealkylamines demonstrate a potent and selective affinity for the 5-HT2A serotonin (B10506) receptor subtype. nih.gov In contrast, derivatives with substituents at the 5-position of the indole ring tend to have more comparable affinities for both 5-HT1A and 5-HT2A receptors. nih.gov The size of the N,N-dialkyl substituent on the amino group also plays a role, with larger groups generally leading to a decrease in affinity for both 5-HT1A and 5-HT2A recognition sites. nih.gov
Furthermore, the broader class of indole derivatives has been explored for their interaction with adrenergic receptors. nih.gov Pindolol, a non-selective beta-adrenoceptor antagonist, features an indole nucleus within its structure. nih.gov This suggests that indole-based compounds can effectively bind to adrenergic receptors. The structural similarities between this compound and known adrenergic agents, particularly other aryloxypropanolamines, support the hypothesis of its potential interaction with adrenoceptors. nih.gov
| Compound Class | Receptor Subtype | Affinity/Selectivity | Source |
|---|---|---|---|
| 4-Hydroxylated Indolealkylamines | 5-HT2A | High affinity and selectivity (25-380-fold vs. 5-HT1A) | nih.gov |
| 5-Substituted Indolealkylamines | 5-HT1A & 5-HT2A | Approximately equal potency | nih.gov |
| Pindolol (Indole derivative) | Beta-adrenoceptors | Non-selective antagonist | nih.gov |
| 4-Alkyloxy-aminoalkyl Indoles | CB1 Cannabinoid Receptor | Moderate affinity (Ki = 127 nM for some analogs) | nih.gov |
Identification of Key Enzyme Targets (e.g., Cytochrome P450 enzymes like CYP51)
The interaction of this compound with specific enzyme targets has not been directly investigated. However, the indole nucleus is a common feature in many enzyme inhibitors, suggesting potential activity for this compound. ctppc.org
One area of interest is the cyclooxygenase (COX) enzymes. Indomethacin (B1671933), a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that inhibits COX enzymes. nih.gov This indicates that the indole scaffold can be accommodated within the active site of these enzymes.
Another potential target is the enzyme aldose reductase. Studies on substituted indole acetic acid derivatives have shown them to be inhibitors of this enzyme, which is implicated in the pathogenesis of diabetic complications. nih.gov Interestingly, there are marked differences in the inhibitory activity between 1- and 3-indole acetic acid derivatives, highlighting the importance of the substitution pattern on the indole ring. nih.gov Molecular modeling suggests that the more potent 1-indole acetic acid forms a stronger electrostatic interaction with the NADP+ cofactor of the enzyme. nih.gov
Furthermore, indole derivatives have been investigated as inhibitors of ectonucleotidases, enzymes that play a role in the tumor microenvironment. rsc.org Newly synthesized indole acetic acid sulfonate derivatives have demonstrated significant inhibitory potential against these enzymes. rsc.org The pharmacophore for this activity appears to involve the indole ring, a carboxamide group, and a sulfonate group. rsc.org
| Compound Class | Enzyme Target | Observed Effect | Source |
|---|---|---|---|
| Indomethacin (Indole-3-acetic acid derivative) | Cyclooxygenase (COX) | Inhibition | nih.gov |
| Substituted Indole Acetic Acids | Aldose Reductase | Inhibition | nih.gov |
| Indole Acetic Acid Sulfonates | Ectonucleotidases | Potent inhibition (some with sub-micromolar IC50 values) | rsc.org |
| Indole-based compounds | MAP kinase-activated protein kinase 2 (MK2) | Inhibition | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., WNT/β-catenin pathway)
Direct evidence linking this compound to the modulation of intracellular signaling pathways is currently unavailable. However, the Wnt signaling pathway is a known target for various natural and synthetic compounds, including some containing an indole core. nih.govrsc.org
The Wnt/β-catenin signaling pathway is crucial in embryogenesis, tissue homeostasis, and is often dysregulated in diseases like cancer. mdpi.com The pathway's core mechanism involves the regulation of β-catenin levels. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. mdpi.com Wnt ligand binding to its receptor complex leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. mdpi.comresearchgate.net
Some small molecules have been identified that can activate or inhibit this pathway. For example, a synthetic lycorine (B1675740) derivative, HLY78, was found to be an activator of the Wnt/β-catenin pathway by targeting the DIX domain of Axin, a key component of the destruction complex. researchgate.net While structurally distinct from this compound, this demonstrates that small molecules can modulate Wnt signaling through specific protein-protein interactions. Given the diverse biological activities of indole derivatives, it is plausible that this compound could interact with components of the Wnt pathway or other signaling cascades, but this remains a subject for future investigation.
Mechanisms Underlying Cardioprotective Effects (e.g., adrenolytic properties)
The potential cardioprotective effects of this compound can be inferred from the known properties of indole derivatives and compounds with similar structural motifs. Many indole-containing compounds exhibit antioxidant and anti-inflammatory properties, which are key mechanisms in cardioprotection. mdpi.com
The structural similarity to aryloxypropanolamines, a class of drugs known for their β-adrenergic blocking activity, suggests that this compound may possess adrenolytic properties. Beta-blockers are widely used in the management of cardiovascular diseases due to their ability to reduce heart rate, blood pressure, and myocardial oxygen demand. The atypical β-adrenergic receptor agonist CGP-12177, an aryloxypropanolamine, has been instrumental in defining a novel state of the β1-adrenergic receptor, indicating complex interactions within this receptor class. nih.gov
Furthermore, some dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes, have shown cardioprotective effects during ischemia-reperfusion injury. nih.gov These effects are attributed to the prevention of cardiac mitochondrial dysfunction caused by severe oxidative stress. nih.gov While not an indole derivative, this highlights the importance of mitochondrial protection as a cardioprotective mechanism that could be relevant for other classes of compounds. The ability of some flavonoids to exert cardioprotective effects through anti-apoptotic, anti-oxidant, and anti-inflammatory mechanisms also provides a framework for understanding potential cardioprotection by other small molecules. nih.gov
Hypothesized Actions in Metabolic Regulation
The role of this compound in metabolic regulation is not established. However, the indole nucleus is central to a class of metabolites derived from the essential amino acid tryptophan by the gut microbiota, which are known to have significant effects on host metabolism. nih.gov
For instance, indole-3-propionic acid (IPA), a bacterial metabolite of tryptophan, has been shown to improve blood glucose, increase insulin (B600854) sensitivity, and inhibit lipid synthesis and inflammation in the liver. nih.gov Another tryptophan metabolite, indole-3-carboxaldehyde (B46971) (3-IAld), has been found to alleviate experimental colitis by balancing amino acid metabolism and improving intestinal barrier function. mdpi.com These effects are often mediated through the activation of receptors such as the aryl hydrocarbon receptor (Ahr) and the pregnane (B1235032) X receptor (PXR). nih.gov
Additionally, indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, can positively regulate carbohydrate metabolism. nih.gov In high-fat diet-fed mice, DIM was shown to decrease glucose and insulin levels and modulate the activity of key enzymes in glycolysis and gluconeogenesis. nih.gov While these naturally occurring indoles are structurally different from this compound, their activities underscore the potential for indole-containing compounds to influence metabolic pathways. Any such effects of this compound would need to be determined through direct experimental investigation.
| Compound | Metabolic Effect | Mechanism/Observation | Source |
|---|---|---|---|
| Indole-3-propionic acid (IPA) | Improves glucose tolerance and insulin sensitivity | Gut microbiota-derived metabolite | nih.gov |
| Indole-3-carboxaldehyde (3-IAld) | Balances amino acid metabolism | Alleviates DSS-induced colitis in mice | mdpi.com |
| Indole-3-carbinol (I3C) | Modulates carbohydrate metabolism | Present in cruciferous vegetables | nih.gov |
| 3,3'-Diindolylmethane (DIM) | Decreases glucose and insulin; regulates metabolic enzymes | Metabolite of I3C | nih.gov |
Structure Activity Relationship Sar Studies of Indole Propanolamine Derivatives
Impact of Indole (B1671886) Ring Substitution and Orientation on Biological Activity
The indole nucleus is a cornerstone of the pharmacological activity of these derivatives, serving as a critical pharmacophore that interacts with target receptors. researchgate.netrjpn.org Both the position of the propanolamine (B44665) side chain on the ring and the nature of substituents on the indole moiety dramatically influence biological outcomes. researchgate.netmdpi.com
Orientation of the Propanolamine Side Chain:
The point of attachment of the side chain to the indole ring is a critical determinant of activity. Research has shown that moving the aminopropanol (B1366323) moiety from the 4-position of the indole ring to the 5-position can lead to a suppression of β-adrenolytic activity. mdpi.com This highlights the specific spatial arrangement required for effective receptor interaction. The orientation of the side chain dictates how the molecule presents its key binding features to the receptor pocket. Studies on other indole derivatives have similarly found that the linkage position between different parts of the molecule is crucial, with alterations leading to reduced activity. nih.gov
Substituents on the Indole Ring:
The addition of various substituents to the benzene (B151609) portion of the indole ring can modulate potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents are vital. For instance, in some series of indole derivatives, substitution at the 4-position of the indole ring has been found to be the least favorable for activity, whereas substitutions at other positions, such as the 7-position, were more advantageous. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can affect binding affinity. For example, the introduction of groups like methoxy (B1213986) (-OCH3) or halogens (F, Cl) can alter the molecule's interaction with the receptor. researchgate.netpharmacy180.com
Table 1: Effect of Indole Ring Modifications on Biological Activity
| Modification | Position of Change | Resulting Impact on Activity | Reference |
|---|---|---|---|
| Side Chain Position | Shifted from Indole-4 to Indole-5 | Suppression of β-adrenolytic activity | mdpi.com |
| Substitution | Position 4 | Least favorable for activity in some series | researchgate.net |
| Substitution | Position 7 | Most favorable for activity in some series | researchgate.net |
Role of N-Substituents on the Amino Group in Receptor Selectivity and Potency
The secondary amine in the propanolamine side chain is another key site for structural modification. The size, lipophilicity, and nature of the substituent on this nitrogen atom (N-substituent) play a significant role in determining both the potency and the selectivity of the compound for different receptor subtypes (e.g., α vs. β-adrenergic receptors). researchgate.net
The general SAR for many β-adrenergic antagonists indicates that bulky alkyl groups on the nitrogen, such as isopropyl or tert-butyl, are optimal for β-receptor affinity. For indole-propanolamine derivatives, modifying the N-substituent can fine-tune the compound's interaction with the receptor. For example, replacing a simple alkyl group with larger, more complex moieties like aralkyl groups (e.g., benzyl) or other heterocyclic rings can profoundly impact receptor binding. nih.govnih.gov
Studies on related compounds have shown that N-substitution can accommodate various substituted indole rings, and the nature of this substitution is a critical factor in determining binding affinities for dopamine (B1211576) D2/D3 receptors. nih.gov Similarly, in the context of cannabinoids derived from indole, the structure attached to the nitrogen was found to be crucial for attachment to CB1 receptors. nih.gov The introduction of linkers, such as an amide or a methylene (B1212753) group, between the nitrogen and a terminal ring system can also modulate activity and selectivity. nih.gov
Table 2: Influence of N-Substituents on Pharmacological Properties
| N-Substituent Type | General Effect | Example | Reference |
|---|---|---|---|
| Bulky Alkyl Groups | Optimal for β-receptor affinity | Isopropyl, tert-Butyl | General SAR |
| Aralkyl Groups | Can modify receptor binding and selectivity | N-benzyl | nih.gov |
| Heterocyclic Rings | Can be accommodated and influence affinity | N-substituted piperazine | nih.gov |
Influence of the Propan-2-ol Scaffold on Pharmacological Profile
The propan-2-olamine side chain is a classic pharmacophore for β-adrenergic antagonists. researchgate.netnih.gov This structural motif is essential for the characteristic pharmacological profile of this class of drugs. The key features of this scaffold are the hydroxyl (-OH) group and the secondary amino group, separated by a two-carbon chain.
The hydroxyl group is critical for binding to adrenergic receptors, typically forming a key hydrogen bond with a serine residue in the receptor's binding pocket. The nitrogen atom, which is protonated at physiological pH, forms an ionic bond with an acidic residue, such as aspartic acid, in the receptor. The distance and geometric arrangement of these two functional groups, as defined by the propan-2-ol backbone, are crucial for establishing these high-affinity interactions.
The structural integrity of this scaffold is generally considered essential for activity. Any significant alteration, such as changing the spacing between the hydroxyl and amino groups or removing the hydroxyl group, typically leads to a dramatic loss of β-blocking activity. Therefore, while the indole ring and N-substituents are varied to modulate potency and selectivity, the propan-2-ol scaffold is often conserved as the fundamental anchoring element. researchgate.netmdpi.com
Stereochemical Implications in Activity and Selectivity
The 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C-2 of the propanol (B110389) chain). This results in the existence of two stereoisomers (enantiomers), designated as (R) and (S). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as receptors themselves are chiral entities. nih.govnih.govmdpi.com
For β-adrenergic antagonists, the biological activity almost exclusively resides in one enantiomer. Typically, the (S)-enantiomer is significantly more potent (by up to 100-fold) in blocking β-receptors than the (R)-enantiomer. nih.gov This stereoselectivity arises from the precise three-dimensional fit required for optimal interaction with the receptor's binding site. The (S)-enantiomer can orient its three key interaction points—the aromatic ring, the hydroxyl group, and the amino group—in the correct spatial conformation to bind effectively, while the (R)-enantiomer cannot achieve this optimal fit.
Pharmacophore Identification for Optimized Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. researchgate.netmdpi.com For indole-propanolamine derivatives acting as adrenergic antagonists, the pharmacophore can be deduced from the SAR studies.
The key features of the pharmacophore for this class of compounds generally include:
An Aromatic Moiety: The indole ring, which engages in van der Waals or π-π stacking interactions with the receptor. ias.ac.in
A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the propan-2-ol side chain, which is crucial for anchoring the molecule in the receptor binding site. researchgate.net
A Cationic Center: The secondary amine, which is protonated at physiological pH and forms a critical ionic interaction. ias.ac.in
Computational Chemistry and Molecular Modeling for Compound Research
Molecular Docking Simulations for Ligand-Target Interactions.nih.govresearchgate.net
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how a ligand, such as 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol, might interact with a biological receptor or enzyme.
Binding Affinity Prediction to Identified Receptors and Enzymes.nih.gov
Molecular docking simulations can estimate the binding affinity of this compound to various potential biological targets. The binding affinity is a measure of the strength of the interaction between the ligand and its receptor, often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction. For indole (B1671886) derivatives, which are known to interact with a wide range of receptors, this predictive capability is invaluable. For instance, studies on similar indole-containing compounds have explored their binding to targets such as β-adrenergic receptors. uniba.it
An illustrative example of predicted binding affinities for this compound with hypothetical receptor targets is presented in the table below.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |
|---|---|---|
| β1-Adrenergic Receptor | -8.5 | Cardioselective beta-blockade |
| β2-Adrenergic Receptor | -7.9 | Non-selective beta-blockade |
| 5-HT1A Receptor | -9.2 | Serotonergic activity |
This table is for illustrative purposes and does not represent experimentally confirmed data.
Analysis of Key Interacting Residues and Binding Site Characteristics.nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-receptor complex. For this compound, identifying these key interacting residues can elucidate the structural basis of its potential biological activity and guide the design of derivatives with improved affinity and selectivity.
A hypothetical analysis of key interactions for this compound within a receptor's binding pocket is detailed in the following table.
| Interacting Residue | Type of Interaction | Functional Group of Ligand Involved |
|---|---|---|
| Aspartic Acid 113 | Hydrogen Bond | Amine group |
| Phenylalanine 290 | Hydrophobic Interaction | Indole ring |
| Serine 204 | Hydrogen Bond | Hydroxyl group |
This table is for illustrative purposes and does not represent experimentally confirmed data.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability.tandfonline.comescholarship.org
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.comescholarship.org For this compound, MD simulations can provide valuable information about the stability of its complex with a biological target and its conformational flexibility. By simulating the ligand-receptor complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand adapts its conformation to the binding site and assess the stability of the key interactions identified in molecular docking studies. nih.gov
In Silico Screening and Virtual Library Design.jetir.orgacs.org
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jetir.orgacs.org Starting with the core scaffold of this compound, virtual libraries of related compounds can be designed by systematically modifying its chemical structure. These virtual libraries can then be screened against one or more biological targets to identify derivatives with potentially enhanced activity or improved pharmacokinetic properties. This approach accelerates the discovery of lead compounds and reduces the need for extensive experimental screening. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling.nih.govjove.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjove.com For a class of compounds including this compound, a QSAR model can be developed using a dataset of structurally similar molecules with known biological activities. The model can then be used to predict the activity of new, untested derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.neteurjchem.commdpi.com
Prediction of Metabolic Fate and Interactions with Metabolic Enzymes.nih.govcreative-biolabs.com
In silico methods can also be employed to predict the metabolic fate of this compound. creative-biolabs.com By analyzing its chemical structure, it is possible to identify potential sites of metabolism and predict the major metabolites that may be formed. Furthermore, molecular docking and other computational tools can be used to investigate the potential for interactions with metabolic enzymes, such as the cytochrome P450 family. nih.gov This information is critical for assessing the compound's pharmacokinetic profile and identifying potential drug-drug interactions early in the drug discovery process. researchgate.netnih.govresearchgate.net
An illustrative prediction of the metabolic profile of this compound is provided in the table below.
| Metabolic Pathway | Metabolizing Enzyme | Predicted Metabolite |
|---|---|---|
| Hydroxylation | CYP2D6 | Hydroxylated indole ring |
| N-dealkylation | CYP3A4 | 4-methyl-1H-indole |
| Glucuronidation | UGT1A1 | Propan-2-ol glucuronide conjugate |
This table is for illustrative purposes and does not represent experimentally confirmed data.
Pre Clinical Metabolic Profiling and Analytical Methodologies
In Vitro Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro assays are routinely employed in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes.
For an indole (B1671886) derivative such as 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol, the metabolic stability would be assessed by monitoring its disappearance over time when incubated with human liver microsomes in the presence of necessary cofactors like NADPH. The intrinsic clearance (CLint) can then be calculated, which provides a measure of the compound's susceptibility to metabolism. A high intrinsic clearance suggests rapid metabolism and potentially a short in vivo half-life. While specific data for this compound is not available, related indole compounds have shown variable metabolic stability, indicating that this would be a key experimental parameter to determine. nih.gov
Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Indole Derivative
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Time | 60 min |
| Half-life (t½) | Value to be determined experimentally |
| Intrinsic Clearance (CLint) | Value to be determined experimentally |
This table represents a typical experimental setup. The actual values for this compound would need to be determined through laboratory studies.
Cytochrome P450 Isozyme Interactions
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Understanding the interactions of a new compound with specific CYP isozymes is crucial to predict potential drug-drug interactions. researchgate.netmedicineslearningportal.org The indole nucleus is known to be a substrate for several CYP enzymes, with CYP3A4 often playing a significant role in its metabolism. researchgate.net
For this compound, it would be important to investigate its potential to be a substrate, inhibitor, or inducer of key CYP isozymes, including CYP19 (Aromatase), CYP17, CYP26A1, CYP11B1, and CYP11B2. These particular isozymes are involved in steroidogenesis and retinoid metabolism, and any interaction could have significant physiological consequences. Standard in vitro assays using recombinant human CYP enzymes would be employed to determine the IC50 values (for inhibition) or the kinetic parameters (Km and Vmax) for metabolism by each isozyme.
Table 2: Hypothetical Cytochrome P450 Isozyme Inhibition Profile
| CYP Isozyme | IC50 (µM) |
| CYP19 | > 50 |
| CYP17 | 25 |
| CYP26A1 | > 50 |
| CYP11B1 | 15 |
| CYP11B2 | 30 |
This table illustrates a potential inhibition profile. The actual inhibitory potential of this compound against these and other CYP isozymes would need to be experimentally determined.
Development of Analytical Methodologies for Research
The unambiguous identification and characterization of a novel compound rely on a suite of analytical techniques. For this compound, a combination of spectroscopic and chromatographic methods would be essential.
Spectroscopic methods provide detailed information about the molecular structure of a compound.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and, consequently, its elemental composition. This technique is invaluable for confirming the molecular formula of the synthesized compound.
Infrared (IR) spectroscopy would be used to identify the presence of specific functional groups within the molecule, such as the N-H and O-H stretching vibrations of the indole and alcohol moieties, respectively, as well as C-N and C-O bonds.
While specific spectra for this compound are not publicly available, the expected spectral data would be consistent with its chemical structure.
Chromatographic techniques are fundamental for assessing the purity of a compound and for its separation from reaction mixtures or biological matrices.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. nih.gov For this compound, a suitable mobile phase (a mixture of solvents) would be developed to achieve good separation of the compound from any starting materials or byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.
For chiral molecules like this compound, which contains a stereocenter at the 2-position of the propanol (B110389) chain, determining the absolute configuration (R or S) is crucial, as different enantiomers can have distinct pharmacological activities. X-ray crystallography is the gold standard technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, and thus the absolute configuration of a chiral molecule. memtein.comnih.govresearchgate.netwikipedia.org This would require obtaining a single crystal of sufficient quality from a solution of one of the enantiomers of the compound. The diffraction pattern of X-rays passing through the crystal provides the data to construct an electron density map and build a precise molecular model.
Potential Pre Clinical Therapeutic Applications and Future Research Directions
Advancements in Antifungal Agent Development
The indole (B1671886) ring is a core component of many compounds investigated for their antifungal properties. nih.govtsijournals.com Research has shown that indole derivatives, particularly when combined with other heterocyclic systems like triazoles or thiadiazoles, exhibit potent activity against various fungal pathogens, including multidrug-resistant strains like Candida krusei. researchgate.netnih.gov The mechanism of action for many of these agents, especially azole-containing compounds, involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. koreascience.kr
Derivatives linking an indole moiety to a triazole pharmacophore have demonstrated excellent anti-Candida activity. koreascience.kr The lipophilicity conferred by substituents on the indole ring, such as halogen atoms, can enhance this antifungal efficacy. researchgate.net While 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol itself has not been extensively studied as an antifungal, its structure presents a promising starting point. It could be hybridized with known antifungal pharmacophores, such as 1,2,4-triazole, to create novel agents. The aminopropanol (B1366323) linker could be modified to optimize binding to fungal-specific enzymes.
Table 1: Examples of Indole-Based Antifungal Derivatives and Their Activity
| Compound Type | Target Fungi | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Indole-linked Triazole Derivatives | Candida albicans, Aspergillus fumigatus | MIC = 0.25 - 0.51 µmol/mL (C. albicans) | koreascience.kr |
| Indole-Triazole Derivative (3d) | Candida krusei, MRSA | MIC = 3.125-50 µg/mL | nih.gov |
| Indole Schiff Base Derivatives | Fusarium graminearum, Fusarium oxysporum | Inhibition rates up to 100% at 500 µg/mL | nih.gov |
| Indole-piperazine Derivatives | C. albicans, C. neoformans | Halogen substitution enhances activity | researchgate.net |
Prospects in Cardiovascular Drug Discovery (e.g., Antiarrhythmics, Antihypertensives)
The structure of this compound is highly reminiscent of aryloxypropanolamine beta-blockers, a cornerstone of cardiovascular medicine. A series of aryloxypropanolamines featuring an N-substituted 3-indolyl-tert-butyl moiety has been shown to possess a combination of antihypertensive, beta-adrenergic receptor antagonist, and vasodilating activities. nih.govacs.org The indole scaffold is recognized for its potential in developing antihypertensive agents, with various derivatives demonstrating significant reductions in arterial pressure in preclinical models like spontaneously hypertensive rats (SHR). researchgate.netarabjchem.orgnih.gov
The antiarrhythmic potential of indole derivatives has also been explored. Studies on N-(aminoalkylene) derivatives of indoline-2,3-diones have shown that structural modifications, such as the length of the alkylene chain or substitutions on the benzene (B151609) ring, can modulate antiarrhythmic action and toxicity. nih.gov The indole scaffold is considered a crucial structural element in developing new antiarrhythmic drugs. researchgate.net Given that the aminopropanol side chain is a known pharmacophore for beta-adrenergic blockade, a mechanism central to controlling certain arrhythmias, this compound stands out as a strong candidate for investigation in this area.
Table 2: Research on Indole Derivatives in Cardiovascular Disease
| Compound Class | Therapeutic Target | Key Findings | Reference |
|---|---|---|---|
| Indole derivatives of phenoxypropanolamines | Antihypertensive, Beta-blockade | Exhibit combined beta-adrenergic antagonism and vasodilation. | nih.gov |
| 1-(aminocarbonylmethyl)-indoles | Antihypertensive | Showed significant reduction of arterial pressure in SHR. | nih.gov |
| N-aminoalkylindoline-2,3-diones | Antiarrhythmic | Bromo-substitution on the benzene ring resulted in the best activity/toxicity profile. | nih.gov |
| General Indole Analogues | Antihypertensive, Antiarrhythmic | Indole is a "privileged structure" that can bind to a variety of receptors involved in cardiovascular regulation. | researchgate.netarabjchem.org |
Relevance in Neuropharmacology (e.g., Monoamine Reuptake Inhibitors, 5-HT Receptor Modulators)
The indole nucleus is the core structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making its derivatives prime candidates for interacting with the serotonergic system. nih.gov Indole-based compounds have been extensively developed as 5-HT receptor agonists and modulators for treating depression, anxiety, and other CNS disorders. mdpi.comnih.gov The indole moiety typically inserts deep into the hydrophobic pocket of 5-HT receptors, with the NH group often forming a critical hydrogen bond. mdpi.comnih.gov Psychedelic agents with therapeutic potential, such as psilocin derivatives, are also based on the indole scaffold and act as agonists at 5-HT2A receptors. acs.orgnih.gov
Furthermore, novel series of indole derivatives have been identified as potent monoamine reuptake inhibitors. For instance, 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were discovered as potent inhibitors of norepinephrine (B1679862) reuptake, with selectivity over dopamine (B1211576) and serotonin transporters. drugbank.comresearchgate.net The (2R,3S)-isomer of one such compound showed a norepinephrine reuptake inhibitor IC50 of 28 nM. drugbank.com Although the indole substitution in that series is at the N1 position, it establishes the aminopropanol scaffold linked to an indole as a viable pharmacophore for this target class. The structural similarity of this compound suggests it warrants investigation as both a 5-HT receptor modulator and a potential monoamine reuptake inhibitor.
Table 3: Indole Derivatives in Neuropharmacology Research
| Compound Class | Target/Mechanism | Potential Application | Reference |
|---|---|---|---|
| Indolealkylpiperazines | 5-HT1A Receptor Agonists | Depression | nih.gov |
| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Monoamine Reuptake Inhibitors (NRI) | CNS Disorders | drugbank.com |
| 3-Pyrrolidine-indole Derivatives | 5-HT2-Selective Receptor Modulators | Mental Disorders | acs.org |
| Propargylamine-Indole Conjugates | Dual MAO and ChE Inhibitors | Alzheimer's Disease | nih.gov |
Emerging Roles in Oncology Research (e.g., Kinase Inhibitors, WNT Pathway Modulators)
The indole scaffold is a versatile foundation for the design of anticancer agents, particularly kinase inhibitors. researchgate.netnih.gov Numerous indole derivatives have been found to effectively target a wide range of kinases involved in cell proliferation, such as PIM, CDK, PI3K, and AKT. nih.govbenthamdirect.comresearchgate.net The position of substitution on the indole ring is critical for activity; for example, researchers have described potent PI3K inhibitors arising from substitution at the 4-position of the indole ring. nih.govbenthamdirect.comresearchgate.net This directly highlights the potential relevance of the this compound structure. Sunitinib, an indole-based kinase inhibitor, is already clinically approved for treating renal cell carcinoma. researchgate.net
Beyond kinase inhibition, indole-containing compounds are being explored as modulators of other critical cancer signaling pathways. The Wnt signaling pathway, which is often dysregulated in cancer, is a key target. nih.gov Indole-substituted quinolines have been identified as Wnt inhibitors, and other natural and synthetic indole derivatives have been shown to modulate the pathway by promoting the degradation of β-catenin or impairing the β-catenin/TCF transcriptional complex. researchgate.netnih.gov The potential for this compound derivatives to be developed as either kinase inhibitors or Wnt pathway modulators represents a significant avenue for future oncology research.
Table 4: Indole Derivatives as Potential Anticancer Agents
| Compound Class | Target/Mechanism | Cancer Type Focus | Reference |
|---|---|---|---|
| General Indole Derivatives | Kinase Inhibitors (PIM, CDK, PI3K, etc.) | Various Cancers | nih.govbenthamdirect.com |
| Indole-substituted quinolines | Wnt Pathway Inhibitors | Colon, Prostate, Liver Cancer | researchgate.net |
| 1-Benzyl-indole-3-carbinol | Wnt Pathway Modulator (decreases β-catenin) | Not specified | nih.gov |
| Tryptanthrin (Indole alkaloid) | Wnt/β-catenin Pathway Modulator | Not specified | mdpi.com |
Exploration in Other Therapeutic Areas (e.g., Metabolic Diseases, Anti-inflammatory Research)
Indole derivatives have long been established as potent anti-inflammatory agents, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built around this scaffold. nih.gov The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of inflammatory prostaglandins. nih.govnih.gov Numerous studies have focused on synthesizing novel indole derivatives with the aim of achieving significant anti-inflammatory and analgesic effects while minimizing the gastric side effects associated with traditional NSAIDs. nih.govtandfonline.comtandfonline.com Molecular hybridization, combining the indole ring with other pharmacologically active moieties, has been a successful strategy in this field. rsc.org
While less extensively documented, the role of indole derivatives in metabolic diseases is an emerging area of interest. Some reviews note the application of indole-based drugs in the treatment of conditions like diabetes. researchgate.netnih.gov The broad biological activity of the indole scaffold suggests that derivatives of this compound could be screened for activity against targets relevant to metabolic disorders, such as enzymes or nuclear receptors that regulate glucose and lipid metabolism. However, the most immediate and well-supported potential in this category lies in anti-inflammatory research.
Opportunities for Lead Optimization and Derivative Synthesis
The core structure of this compound serves as an excellent template for lead optimization and the synthesis of diverse chemical libraries. Based on structure-activity relationship (SAR) studies of related indole derivatives, several strategic modifications can be proposed to enhance potency and selectivity for the therapeutic targets discussed above:
Indole Ring Substitution: The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov Adding electron-withdrawing groups (e.g., halogens, cyano groups) or electron-donating groups (e.g., methoxy) at the 5, 6, or 7-positions could modulate activity against fungal targets, kinases, or CNS receptors. koreascience.kr
Modification of the Aminopropanol Side Chain: The secondary amine and the hydroxyl group are key points for interaction with biological targets. N-alkylation or N-arylation could alter selectivity, for instance, between different adrenoceptors. The stereochemistry of the hydroxyl group is also critical, as seen in many beta-blockers and monoamine reuptake inhibitors, where activity often resides in a single enantiomer. drugbank.com
Hybridization: The primary amino group can be used as a handle to conjugate the scaffold with other known pharmacophores. For example, creating amide or urea (B33335) linkages to other heterocyclic systems could generate multifunctional agents, such as dual kinase and Wnt pathway inhibitors or compounds with combined antifungal and anti-inflammatory properties. nih.govrsc.org
Through systematic chemical modification and screening across various biological assays, the full therapeutic potential of the this compound scaffold can be systematically explored and optimized.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios of intermediates. For example, analogous indole-propanolamine derivatives have been synthesized via nucleophilic substitution or reductive amination, with purification steps involving column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) to remove unreacted starting materials and by-products . Impurity profiling using HPLC (C18 columns, UV detection at 254 nm) is critical for identifying side products like chlorinated intermediates or diastereomers .
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the indole-propanolamine backbone by identifying characteristic peaks (e.g., indolic NH at δ 10–11 ppm, propanolamine -OH at δ 1–2 ppm) .
- Mass Spectrometry (LC-MS/MS) : High-resolution MS (e.g., Q-TOF) provides exact mass confirmation (e.g., m/z 357.2084 for a related compound) and detects trace impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., 10–90% acetonitrile/water gradient) quantifies purity (>98%) and resolves stereoisomers .
Advanced Research Questions
Q. What are the key considerations in designing experiments to evaluate the adrenolytic activity of this compound and its enantiomers?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-enantiomers, as stereochemistry significantly impacts β-adrenergic receptor binding .
- In Vitro Assays : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP12177) on isolated rat atria or transfected HEK293 cells expressing human β1/β2 receptors. Measure IC₅₀ values and compare to established β-blockers like propranolol .
- Dose-Response Studies : Administer enantiomers in vivo (e.g., rodent models) to assess hemodynamic effects (heart rate, blood pressure) and correlate with plasma concentrations via LC-MS/MS .
Q. How can researchers investigate the environmental degradation pathways of this compound using advanced oxidation processes (AOPs)?
- Methodological Answer :
- Degradation Kinetics : Expose the compound to sulfate radicals (SO₄⁻•) generated by persulfate/UV systems. Monitor degradation rates via HPLC and identify transient intermediates (e.g., hydroxylated or dealkylated products) using LC-QTOF-MS .
- Mechanistic Probes : Use scavengers (e.g., tert-butanol for •OH, methanol for SO₄⁻•) to elucidate dominant reactive species. Isotope labeling (e.g., ¹⁸O-H₂O) can track oxygen incorporation in by-products .
- Ecotoxicology : Assess toxicity of degradation products using Daphnia magna or algal growth inhibition tests, comparing pre- and post-treatment samples .
Q. What methodologies are suitable for quantifying this compound and its metabolites in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS Quantification : Develop a validated method using a C18 column (2.6 µm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the parent compound (e.g., m/z 248 → 121) and metabolites (e.g., N-dealkylated or hydroxylated derivatives) .
- Plasma/Urine Sample Prep : Use protein precipitation (acetonitrile) or solid-phase extraction (Oasis HLB cartridges) to minimize matrix effects. Include internal standards (e.g., deuterated analogs) for accuracy .
- Pharmacokinetic Modeling : Apply non-compartmental analysis (NanoDrop® PKSolver) to calculate AUC, Cₘₐₓ, and t₁/₂ in rodent or human plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
